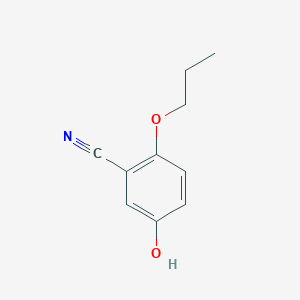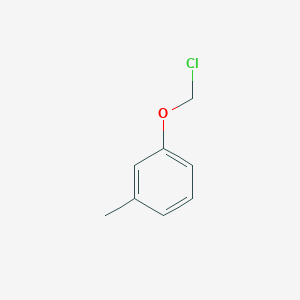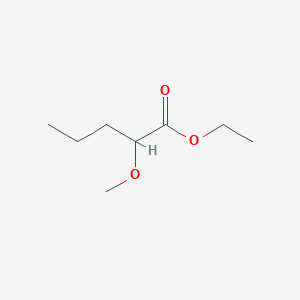
5-Hydroxy-2-propoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the 5-position and a propoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-propoxybenzonitrile typically involves the reaction of 5-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-hydroxy-2-propoxybenzaldehyde or 5-hydroxy-2-propoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-propoxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy-2-propoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes and receptors .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-propoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and propoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
- 5-Hydroxy-2-methoxybenzonitrile
- 5-Hydroxy-2-ethoxybenzonitrile
- 5-Hydroxy-2-butoxybenzonitrile
Comparison: Compared to its analogs, 5-Hydroxy-2-propoxybenzonitrile exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and binding interactions. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with specific molecular targets, making it distinct from its shorter or longer chain analogs .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-hydroxy-2-propoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |
Clave InChI |
RLBDMUPYOUYNOS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)O)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one](/img/structure/B8440104.png)








![Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate](/img/structure/B8440175.png)
